molecular formula C19H17BrN4O2S B11279301 N-[2-(3-{[(3-Bromophenyl)methyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL)phenyl]propanamide

N-[2-(3-{[(3-Bromophenyl)methyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL)phenyl]propanamide

Cat. No.: B11279301
M. Wt: 445.3 g/mol
InChI Key: RRHCJKDYFHATBM-UHFFFAOYSA-N
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Description

N-[2-(3-{[(3-Bromophenyl)methyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL)phenyl]propanamide is a complex organic compound that features a triazine ring, a bromophenyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-{[(3-Bromophenyl)methyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL)phenyl]propanamide typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and carbonyl compounds.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromophenyl halide reacts with a nucleophile.

    Attachment of the Propanamide Moiety: The final step involves the formation of the amide bond through a condensation reaction between the triazine derivative and a propanoic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-{[(3-Bromophenyl)methyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the triazine ring can be reduced to form alcohol derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(3-{[(3-Bromophenyl)methyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL)phenyl]propanamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Materials Science: It may serve as a building block for the synthesis of advanced materials with specific properties.

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-[2-(3-{[(3-Bromophenyl)methyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL)phenyl]propanamide involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to hydrophobic pockets in proteins, while the triazine ring can participate in hydrogen bonding and other interactions. The sulfanyl group may undergo oxidation or reduction, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(6-Methyl-3-oxo-2,5-dihydro-1,2,4-triazin-4-yl)acetamide: Similar triazine ring structure but different substituents.

    4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Contains a bromophenyl group and a heterocyclic ring but differs in overall structure.

Uniqueness

N-[2-(3-{[(3-Bromophenyl)methyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL)phenyl]propanamide is unique due to its combination of a triazine ring, bromophenyl group, and propanamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C19H17BrN4O2S

Molecular Weight

445.3 g/mol

IUPAC Name

N-[2-[3-[(3-bromophenyl)methylsulfanyl]-5-oxo-4H-1,2,4-triazin-6-yl]phenyl]propanamide

InChI

InChI=1S/C19H17BrN4O2S/c1-2-16(25)21-15-9-4-3-8-14(15)17-18(26)22-19(24-23-17)27-11-12-6-5-7-13(20)10-12/h3-10H,2,11H2,1H3,(H,21,25)(H,22,24,26)

InChI Key

RRHCJKDYFHATBM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=CC=C1C2=NN=C(NC2=O)SCC3=CC(=CC=C3)Br

Origin of Product

United States

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